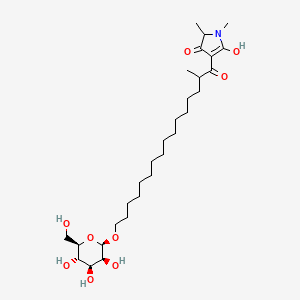
エプシプランチル
概要
説明
エプシプランテールは、主にエキノコックス・グラニュローサスなどの条虫に対する駆虫剤として使用される獣医薬です。 ネコとイヌのディピリジウム・カニナムやテーニア種などの条虫の駆除に使用されます 。 エプシプランテールはイソキノリン系化合物に属し、ペットの条虫感染症の治療に効果があるとされています .
科学的研究の応用
Epsiprantel is primarily used in veterinary medicine to treat tapeworm infections in cats and dogs . It has been shown to be effective against various tapeworm species, including Dipylidium caninum and Taenia species . Research has also explored its potential use as an antischistosomal medicine, with studies indicating its efficacy against schistosomula and adult worms of schistosome . Additionally, epsiprantel has been evaluated for its safety and minimal side effects in animals .
作用機序
エプシプランテールの作用機序は、プラジカンテルと類似していると考えられています。 寄生虫におけるカルシウムなどのカチオンの調節を阻害し、テタヌス性筋収縮と麻痺を引き起こします 。 これにより被覆膜が空胞化し、寄生虫は宿主の胃液による消化を受けやすくなります 。 エプシプランテールは、経口投与後の吸収が最小限であるため、消化管内の作用部位に留まります .
生化学分析
Biochemical Properties
Epsiprantel acts directly on the tapeworm . It interacts with the tapeworm’s biochemical processes, disrupting its metabolism and causing damage to the worm’s tegument structures
Cellular Effects
Epsiprantel has a significant impact on the cells of tapeworms. It is minimally absorbed following oral administration, allowing it to remain at the site of action within the gastrointestinal tract . This leads to the death of the tapeworm, as the compound interferes with the parasite’s cellular processes .
Molecular Mechanism
The molecular mechanism of Epsiprantel is believed to be similar to that of praziquantel, a drug that disrupts the regulation of calcium and other cations . This disruption leads to tetanic muscle contraction and paralysis in the parasite, and the tegument becomes vacuolized .
Temporal Effects in Laboratory Settings
Epsiprantel has been evaluated in cats at five times the recommended dose given once daily for three days with no adverse effects noted . In tolerance studies, Epsiprantel produced minimal clinical signs in cats given 40 times the recommended dose once daily for four days .
Dosage Effects in Animal Models
In animal models, the effects of Epsiprantel vary with different dosages. For instance, Epsiprantel has been evaluated in 14-day repeat dose studies in dogs at 500 mg/kg (90 times the recommended dosage) with no significant adverse results .
Metabolic Pathways
It is assumed that Epsiprantel affects carbohydrate metabolism in tapeworms .
Transport and Distribution
Epsiprantel is minimally absorbed following oral administration, allowing it to remain at the site of action within the gastrointestinal tract . This suggests that Epsiprantel is transported and distributed within the cells and tissues of the gastrointestinal tract.
Subcellular Localization
Given that it acts directly on the tapeworm and remains at the site of action within the gastrointestinal tract , it can be inferred that Epsiprantel likely localizes to the areas of the cell where it can exert its effects on the tapeworm.
準備方法
エプシプランテールは、さまざまな合成経路を通じて合成することができます。 ある方法では、エプシプランテールの構造に基づいて、芳香環の10位に水酸化基を導入することにより、10-ヒドロキシエプシプランテールが生成されます 。 この誘導体は、住血吸虫の幼虫および成虫に対する水溶性と効果が向上していることが示されています 。 工業生産方法では、一般的にエプシプランテールを錠剤の形で製造し、獣医で使用するための投与量が調整されています .
化学反応解析
エプシプランテールは、酸化、還元、置換などのさまざまな化学反応を起こします。 これらの反応に使用される一般的な試薬および条件には、誘導化プロセスに使用する水酸化剤が含まれます 。 これらの反応から生成される主要な生成物には、10-ヒドロキシエプシプランテールなどの誘導体が含まれ、これは親化合物と比較して特性が向上しています .
科学研究への応用
エプシプランテールは、主に獣医学でネコとイヌの条虫感染症の治療に使用されます 。 ディピリジウム・カニナムやテーニア種など、さまざまな条虫種に対して有効であることが示されています 。 研究では、住血吸虫の幼虫および成虫に対する効果が示されており、住血吸虫症治療薬としての可能性も研究されています 。 さらに、エプシプランテールは動物における安全性と最小限の副作用について評価されています .
化学反応の分析
Epsiprantel undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydroxylation agents for the derivatization process . The major products formed from these reactions include derivatives like 10-hydroxy epsiprantel, which has enhanced properties compared to the parent compound .
類似化合物との比較
特性
IUPAC Name |
2-(cyclohexanecarbonyl)-1,3,6,7,8,12b-hexahydropyrazino[2,1-a][2]benzazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c23-19-14-21(20(24)16-8-2-1-3-9-16)13-18-17-11-5-4-7-15(17)10-6-12-22(18)19/h4-5,7,11,16,18H,1-3,6,8-10,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUDKOQUWIHXOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCCN3C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057858 | |
| Record name | Epsiprantel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98123-83-2, 98123-66-1, 98123-67-2 | |
| Record name | Epsiprantel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98123-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epsiprantel [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epsiprantel, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epsiprantel, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epsiprantel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclohexanecarbonyl-4,7-diazatricyclo[9.4.0.0,2,7]pentadeca-1(15),11,13-trien-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPSIPRANTEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C1SPQ0FSR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | EPSIPRANTEL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU2X6K5BL3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | EPSIPRANTEL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUC74DW9SN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)oxidanium](/img/structure/B1671495.png)





